2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural features, which include a benzyloxy group and a bromophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the oxadiazole ring under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization often requires acidic or basic conditions and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzyloxy group.
Cyclization Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and bromophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
- 2-(4-Hydroxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole
- 2-(4-(Benzyloxy)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-(Benzyloxy)phenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of both benzyloxy and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in the oxadiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
923029-44-1 |
---|---|
Molecular Formula |
C21H15BrN2O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H15BrN2O2/c22-18-10-6-16(7-11-18)20-23-24-21(26-20)17-8-12-19(13-9-17)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
XJURTDJTCCWVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.